molecular formula C11H15NO B3058356 Benzaldehyde, 4-(butylamino)- CAS No. 89074-18-0

Benzaldehyde, 4-(butylamino)-

Cat. No.: B3058356
CAS No.: 89074-18-0
M. Wt: 177.24 g/mol
InChI Key: ZNZMSBIJDNXMOP-UHFFFAOYSA-N
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Description

Contextual Significance within Aromatic Aldehydes and Amine Chemistry

The significance of Benzaldehyde (B42025), 4-(butylamino)- lies in its dual functionality. As an aromatic aldehyde, it participates in a wide array of chemical reactions. Aldehydes are well-known for their utility as precursors in the synthesis of pharmaceuticals, dyes, and polymers. globalresearchonline.net The aldehyde group is a key component in condensation reactions, particularly with amines to form Schiff bases (imines), which are foundational in the development of various chemical structures, including hydrogels for biomedical applications. researchgate.netlibretexts.org

The presence of the secondary amine group (-NH(CH₂CH₂CH₂CH₃)) further enhances the compound's synthetic utility. Aromatic amines are crucial intermediates in organic synthesis. researchgate.net The butylamino group is an electron-donating group, which influences the electronic properties of the benzene (B151609) ring and the reactivity of the aldehyde. This electronic effect can be pivotal in directing the outcome of electrophilic aromatic substitution reactions and in modulating the properties of resulting materials.

The interaction between secondary amines and aromatic aldehydes is a well-established method for creating functionalized heterocyclic amines. researchgate.net The synthesis of related compounds, such as 4-(N,N-di-n-butylamino)benzaldehyde, is often achieved through formylation of the corresponding aniline (B41778) derivative using methods like the Vilsmeier reaction. cdnsciencepub.com Alternatively, such compounds can be prepared from 4-hydroxybenzaldehyde. cdnsciencepub.com The general reactivity allows for the synthesis of secondary amines through the reductive amination of aldehydes, a process that involves the formation of an imine followed by its reduction. nih.govtandfonline.com

Interdisciplinary Relevance in Contemporary Chemical Science

The unique combination of functional groups in Benzaldehyde, 4-(butylamino)- and similar structures makes them relevant in several interdisciplinary areas of chemical science. These molecules serve as key starting materials and building blocks in the creation of complex and functional materials.

In materials science , substituted benzaldehydes are integral to the synthesis of advanced materials. They are used to create ligands for optical applications and are precursors to various dyes. researchgate.netchemicalbook.com The functionalization of polymers and nanomaterials with such aromatic aldehydes can lead to the development of "smart materials" with tailored properties for applications ranging from environmental protection to advanced biomedicine. researchgate.net For instance, the related compound 4-(dimethylamino)benzaldehyde (B131446) has been studied for its interaction with gold nanoparticles. globalresearchonline.net

The field of medicinal chemistry also benefits from the reactivity of this class of compounds. They are used in multicomponent reactions to build diverse molecular scaffolds, which is a key strategy in drug discovery. rug.nlresearchgate.net The Schiff bases formed from these aldehydes are not only synthetically important but have been investigated for their role in acid-responsive drug delivery systems. researchgate.net Furthermore, functionalized heterocyclic amines derived from these precursors have shown promise in various therapeutic areas. researchgate.net

In nanoscience , the functionalization of nanogels and other nanoparticles is a critical step in developing targeted therapeutic and diagnostic agents. nih.gov The aldehyde group can react with primary amines on the surface of these nanomaterials to form stable linkages, demonstrating the interdisciplinary bridge between organic synthesis and nanotechnology. nih.gov The synthesis of porphyrin derivatives, which have applications in areas like dye-sensitized solar cells, can also involve substituted benzaldehydes as key reactants. uokerbala.edu.iq

Table 2: Research Applications of Substituted Benzaldehydes

Field of Study Application of Benzaldehyde, 4-(butylamino)- and Related Compounds Key Reactions Involved
Materials Science Synthesis of ligands for optical materials and dyes. cdnsciencepub.comresearchgate.net Condensation, Polymerization
Medicinal Chemistry Building blocks for complex heterocyclic compounds and drug delivery systems. researchgate.netresearchgate.netrug.nl Multicomponent Reactions, Schiff Base Formation
Nanoscience Functionalization of nanoparticles and nanogels. researchgate.netnih.gov Surface Modification, Covalent Linkage
Catalysis Precursors for ligands in transition metal catalysis. cdnsciencepub.com Coordination Chemistry

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(butylamino)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-3-8-12-11-6-4-10(9-13)5-7-11/h4-7,9,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZMSBIJDNXMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525654
Record name 4-(Butylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89074-18-0
Record name 4-(Butylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Pathways for Benzaldehyde, 4 Butylamino and Its Structural Analogs

Direct Synthesis Approaches to 4-(butylamino)benzaldehyde

The direct formation of 4-(butylamino)benzaldehyde can be achieved through several reliable methods, primarily involving amination reactions and the reduction of Schiff base intermediates.

Amination Reactions Involving Benzaldehyde (B42025) Precursors

A principal method for synthesizing 4-(butylamino)benzaldehyde is through the nucleophilic aromatic substitution (SNAr) of a para-substituted benzaldehyde, typically one with a good leaving group like fluorine or chlorine. In this reaction, the lone pair of electrons on the nitrogen atom of butylamine (B146782) attacks the electron-deficient carbon atom bonded to the halogen on the benzene (B151609) ring. This process is often facilitated by the presence of a base and is influenced by the reactivity of the leaving group and the activation of the aromatic ring. walisongo.ac.idlookchem.com For instance, the reaction of 4-fluorobenzaldehyde (B137897) with butylamine can yield 4-(butylamino)benzaldehyde. walisongo.ac.idnih.gov The use of a catalyst can enhance the reaction by increasing the leaving group's ability to depart, thereby improving the reaction's activity and facilitating a smoother conversion. google.com

Another direct approach is the reductive amination of benzaldehyde derivatives. This can be performed as a one-pot reaction where the aldehyde and butylamine are reacted in the presence of a reducing agent. unimi.itmasterorganicchemistry.com Cobalt-containing composites have been shown to be effective catalysts for the reductive amination of aromatic aldehydes with primary amines like n-butylamine in the presence of hydrogen. mdpi.com For example, the reaction of p-methoxybenzaldehyde with n-butylamine can achieve quantitative yields under specific temperature and pressure conditions. mdpi.com

Synthesis via Schiff Base Intermediates and Subsequent Reductive Processes

A common and efficient two-step method for preparing 4-(butylamino)benzaldehyde involves the formation and subsequent reduction of a Schiff base (imine). The initial step is the condensation reaction between a suitable benzaldehyde (e.g., benzaldehyde itself) and butylamine to form an N-substituted imine, specifically N-butyl-1-phenylmethanimine. mdpi.com This reaction is reversible, and the yield of the imine can be improved by removing the water formed during the reaction. mdpi.com

The second step is the reduction of the C=N double bond of the Schiff base to the corresponding secondary amine. A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.com Reductive amination can also be carried out in a "one-pot" fashion where the imine is formed in situ and then reduced without isolation. unimi.itmasterorganicchemistry.com This method is widely applicable and can be used with various substituted aldehydes and amines. unimi.ittandfonline.com

Synthesis of Benzaldehyde, 4-(butylamino)-Containing Moieties within Complex Architectures

The 4-(butylamino)benzaldehyde structural unit can also be integrated into more complex molecules through various synthetic strategies, including multi-step syntheses, multicomponent reactions, and specialized reactions like the Aza-Pudovik reaction.

Condensation Reactions with Substituted Benzaldehydes and Butylamines in Multi-step Synthesis

In the construction of larger, more intricate molecules, the 4-(butylamino)benzaldehyde moiety can be formed at a specific stage through the condensation of a substituted benzaldehyde with butylamine. alfa-chemistry.com This approach is often a key step in a longer synthetic sequence. For example, the synthesis of certain fluorophores involves the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with amines like 2-(methylamino)ethanol, followed by further reactions to build the final complex structure. nih.gov Similarly, substituted benzaldehydes can react with primary amines to form imines that are then used in subsequent reactions to produce complex heterocyclic systems. researchgate.net

Multicomponent Reaction Strategies Involving Aldehydes and Amines (e.g., Groebke–Blackburn–Bienaymé Reaction)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an isocyanide-based MCR. nih.govrug.nlrug.nl This reaction typically involves the acid-catalyzed condensation of a 2-aminoazine, an aldehyde, and an isonitrile to produce imidazo-fused heterocycles. nih.govbeilstein-journals.org While direct synthesis of 4-(butylamino)benzaldehyde via this method is not typical, the principles of MCRs, which often involve the in-situ formation of imines from aldehydes and amines, are relevant. researchgate.net For instance, a related MCR, the Kabachnik-Fields reaction, condenses an amine, an aldehyde, and a phosphite (B83602) to form α-aminophosphonates. nih.govscielo.org.mx This reaction can be performed in a "one-pot" manner and is a versatile method for creating complex molecules. researchgate.netscielo.org.mx

Formation of Phosphinates via Aza-Pudovik Reactions Utilizing Benzaldehyde and Butylamine Derived Imines

The Aza-Pudovik reaction is a powerful tool for the synthesis of α-aminophosphonates and related compounds. This reaction involves the addition of a P-H group from a hydrophosphoryl compound (like a dialkyl phosphite) across the C=N double bond of an imine. nih.govbeilstein-journals.orgcore.ac.uk The necessary imine can be pre-formed through the condensation of a benzaldehyde derivative with a primary amine, such as butylamine. nih.govbeilstein-journals.org

For example, N-benzylidene(butyl)amine, prepared from benzaldehyde and butylamine, can react with various dialkyl phosphites under microwave-assisted, solvent-free conditions to yield the corresponding dimethyl ((butylamino)(phenyl)methyl)phosphonate in good yields. beilstein-journals.org This methodology has been extended to imines derived from chloro-substituted benzaldehydes and butylamine, which also react efficiently with dialkyl phosphites to produce the respective α-aminophosphonates. nih.govbeilstein-journals.org The Aza-Pudovik reaction often proves to be a more efficient pathway for synthesizing these phosphinates compared to the one-pot Kabachnik-Fields condensation. mdpi.comresearchgate.net

ReactantsProductReaction ConditionsYield (%)Reference
N-benzylidene(butyl)amine, Dimethyl phosphiteDimethyl ((butylamino)(phenyl)methyl)phosphonate80 °C, 30 min, MW73 beilstein-journals.org
N-benzylidene(butyl)amine, Dibenzyl phosphiteDibenzyl ((butylamino)(phenyl)methyl)phosphonate100 °C, 30 min, MW69 beilstein-journals.org
N-(4-chlorobenzylidene)(butyl)amine, Diethyl phosphiteDiethyl ((butylamino)(4-chlorophenyl)methyl)phosphonate100 °C, 30 min, MW94 beilstein-journals.org
Benzaldehyde, n-ButylamineN-butyl-1-phenylmethanimineMethanol, 45 °C84 mdpi.com
Benzaldehyde, n-ButylamineN-butyl-1-phenylmethanimineMethanol, 45 °C, Pervaporation98.6 mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular method for electronic structure calculations in chemistry and materials science due to its balance of accuracy and computational cost. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) and 6-311G are commonly used to model molecular systems. For instance, DFT calculations using the B3LYP functional have been successfully applied to study the reaction mechanisms of benzaldehyde (B42025) derivatives and to investigate the optoelectronic properties of various organic molecules nih.govedu.krd. These studies demonstrate the capability of DFT to predict molecular geometries, electronic transitions, and other key properties edu.krd.

Molecular Geometry Optimization and Structural Parameter Analysis

A critical step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process involves calculating forces on the atoms and adjusting their positions until a stable structure is reached. The resulting optimized geometry provides detailed structural parameters, including bond lengths, bond angles, and dihedral angles. Such analyses are routinely performed in computational studies to understand the three-dimensional arrangement of atoms in molecules edu.krd.

Electronic Structure and Bonding Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally implies higher reactivity. FMO analysis is a standard component of computational studies to characterize the electronic transitions and charge transfer capabilities of molecules edu.krdacs.org.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Based on a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical chemistry studies focusing solely on the compound "Benzaldehyde, 4-(butylamino)-" are not available. The requested detailed research findings, data tables, and specific analyses for the outlined sections—Molecular Electrostatic Potential (MEP) Mapping, Reactivity Descriptors, Fukui Function Studies, Theoretical Spectroscopic Properties, and Nonlinear Optical (NLO) Properties—have not been published in the accessible literature for this particular molecule.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements due to the absence of specific data for "Benzaldehyde, 4-(butylamino)-".

Thermodynamic Property Calculations and Thermal Stability Assessment

Computational studies on various substituted benzaldehydes allow for the estimation of thermodynamic properties and assessment of thermal stability. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy.

While direct experimental values for Benzaldehyde, 4-(butylamino)- are not published, theoretical calculations can be performed to predict these properties. For instance, DFT calculations have been successfully used to determine the thermodynamic properties of other benzaldehyde derivatives. mdpi.comnih.gov Studies on similar molecules, such as 4-(dimethylamino)benzaldehyde (B131446), have reported experimental and computational thermodynamic data, which can serve as a basis for comparison.

Table 1: Predicted Thermodynamic Properties of Benzaldehyde Derivatives (Illustrative)

Property4-HydroxybenzaldehydeBenzaldehyde, 4-(butylamino)- (Predicted)
Enthalpy of Formation (gas phase)Data from computational studies mdpi.comExpected to be influenced by the butylamino group
Entropy (gas phase)Data from computational studies mdpi.comExpected to be higher than smaller analogues due to more degrees of freedom
Gibbs Free Energy of Formation (gas phase)Data from computational studies mdpi.comDependent on enthalpy and entropy contributions

Note: The values for Benzaldehyde, 4-(butylamino)- are qualitative predictions based on trends observed in related molecules, as direct computational data is not available in the cited literature.

Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

Charge distribution analysis provides insight into the electronic environment of a molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for understanding a molecule's reactivity and intermolecular interactions. Mulliken atomic charge analysis is a common method used in computational chemistry to assign partial charges to individual atoms in a molecule.

For Benzaldehyde, 4-(butylamino)-, the electron-donating nature of the butylamino group is expected to significantly influence the charge distribution. The nitrogen atom of the amino group will donate electron density to the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions relative to the amino group. Consequently, the carbon atom at the para position (attached to the aldehyde group) will have a more negative charge compared to unsubstituted benzaldehyde.

The oxygen atom of the carbonyl group is highly electronegative and will draw electron density towards itself, resulting in a significant negative partial charge. The carbonyl carbon, in turn, will bear a partial positive charge, making it an electrophilic center. The presence of the electron-donating butylamino group at the para position will further influence the charge on the carbonyl carbon.

Computational studies on substituted benzaldehydes, such as 4-hydroxybenzaldehyde, have shown that the distribution of charges is sensitive to the nature of the substituent. mdpi.com In these studies, the molecular electrostatic potential (MESP) surface is often calculated to visualize the charge distribution, where red regions indicate negative electrostatic potential (electron-rich) and blue regions indicate positive electrostatic potential (electron-poor). mdpi.com For Benzaldehyde, 4-(butylamino)-, the MESP would likely show a region of high electron density around the carbonyl oxygen and the nitrogen of the amino group.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in Benzaldehyde, 4-(butylamino)- (Illustrative)

AtomPredicted Mulliken Charge (a.u.)Rationale
O (Carbonyl)Highly NegativeHigh electronegativity
C (Carbonyl)PositiveElectronegativity difference with oxygen
N (Amino)NegativeElectronegativity and lone pair electrons
C4 (Ring, attached to N)NegativeResonance donation from the amino group

Note: These are qualitative predictions based on the electronic effects of the functional groups. Actual values would require specific DFT calculations for Benzaldehyde, 4-(butylamino)-.

Functional Applications in Catalysis and Materials Science

Catalytic Roles and Methodologies

The reactivity of the aldehyde functional group, modulated by the electronic effects of the 4-(butylamino) substituent, allows this compound to participate in a range of catalytic transformations.

Biocatalysis Utilizing Enzymes (e.g., Lipase-Mediated Reactions)

Biocatalysis offers a green and selective alternative to traditional chemical synthesis. Lipases, a class of hydrolase enzymes, have demonstrated remarkable versatility in catalyzing a variety of chemical transformations beyond their natural function of lipid hydrolysis researchgate.netmdpi.com. These enzymes can catalyze reactions such as esterification, transesterification, and carbon-carbon bond formation mdpi.comnih.govresearchgate.netrsc.org. Aromatic aldehydes are known substrates for lipase-catalyzed reactions, including aldol (B89426) condensations and kinetic resolutions researchgate.net. For example, lipases have been successfully employed in the enzymatic kinetic resolution of aromatic Morita-Baylis-Hillman derivatives derived from various benzaldehydes researchgate.net. Given the substrate promiscuity of lipases, it is plausible that "Benzaldehyde, 4-(butylamino)-" could serve as a substrate in lipase-mediated processes for the synthesis of chiral molecules or other valuable chemical intermediates. The mild reaction conditions and high selectivity of enzymatic catalysis make this an attractive area for further investigation nih.gov.

Metal-Catalyzed Reactions Involving Benzaldehyde (B42025) Derivatives

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds thermofisher.comresearchgate.netethz.chdoabooks.org. Benzaldehyde derivatives can participate in various metal-catalyzed transformations. While specific examples detailing the use of "Benzaldehyde, 4-(butylamino)-" in such reactions are not extensively documented, its structural motifs are amenable to several catalytic processes. For instance, the aromatic ring could be a substrate for palladium-catalyzed C-H activation and functionalization, a powerful strategy for the synthesis of complex molecules researchgate.net. Furthermore, the aldehyde group itself can be a reactive handle in certain coupling reactions. The development of robust catalytic systems, often involving nickel or palladium, allows for the coupling of a wide array of nucleophiles with aryl electrophiles thermofisher.comchemrxiv.org. The presence of the butylamino group would be expected to influence the electronic properties of the aromatic ring and thus its reactivity in such transformations.

N-Heterocyclic Carbene (NHC) Catalysis (e.g., Benzoin (B196080) and Stetter Reactions)

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, most notably those involving the "umpolung" (polarity reversal) of aldehydes nih.govbeilstein-journals.orgnih.gov. The benzoin condensation and the Stetter reaction are classic examples of NHC-catalyzed reactions where an aldehyde is converted into an acyl anion equivalent nih.govbeilstein-journals.orgnih.gov. The electronic nature of the aldehyde substrate plays a crucial role in the efficiency of these reactions. Electron-rich aromatic aldehydes, such as "Benzaldehyde, 4-(butylamino)-", are generally good substrates for the NHC-catalyzed benzoin reaction, leading to the formation of α-hydroxy ketones beilstein-journals.org. The electron-donating butylamino group increases the nucleophilicity of the aldehyde, facilitating the initial addition of the NHC to the carbonyl carbon, which is a key step in the catalytic cycle nih.govnih.gov.

Table 1: Examples of NHC-Catalyzed Reactions with Benzaldehyde Derivatives

Reaction TypeCatalyst TypeSubstrate TypeProduct TypeReference
Benzoin CondensationThiazolium or Triazolium-derived NHCAromatic Aldehydesα-Hydroxy Ketones nih.govbeilstein-journals.org
Stetter ReactionThiazolium-derived NHCAldehydes and Michael Acceptors1,4-Dicarbonyl Compounds nih.govnih.gov
Cross-Benzoin ReactionChiral Triazolium-derived NHCAliphatic and Aromatic AldehydesChiral α-Hydroxy Ketones nih.gov

This table presents generalized information on NHC-catalyzed reactions with benzaldehyde derivatives as specific data for "Benzaldehyde, 4-(butylamino)-" is not available.

Applications in Materials Science

The structural features of "Benzaldehyde, 4-(butylamino)-" make it a promising candidate as a molecular building block for the synthesis of advanced materials with tailored properties.

Optoelectronic Material Intermediates and Small Molecule Semiconductor Building Blocks

"Benzaldehyde, 4-(butylamino)-" is a valuable intermediate in the synthesis of organic optoelectronic materials and a building block for small molecule semiconductors tcichemicals.comsigmaaldrich.comlehigh.edu. The combination of the electron-donating butylamino group and the electron-withdrawing aldehyde group within a conjugated π-system creates a donor-acceptor structure. This type of molecular architecture is highly desirable for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific electronic properties of such molecules can be fine-tuned by chemical modification, and "Benzaldehyde, 4-(butylamino)-" provides a versatile platform for such modifications . Aromatic aldehydes are key starting materials for the synthesis of a wide range of heterocyclic and polymeric structures that form the basis of many organic electronic devices researchgate.netkorea.ac.kr. The incorporation of the butylamino group can enhance the solubility and processability of the final materials, which are crucial aspects for device fabrication.

Table 2: Potential Applications of Benzaldehyde, 4-(butylamino)- in Materials Science

Application AreaRole of Benzaldehyde, 4-(butylamino)-Desired Property Contribution
Organic Light-Emitting Diodes (OLEDs)Precursor for emissive materialsTunable electronic properties for color control
Organic Photovoltaics (OPVs)Building block for donor or acceptor materialsEnhanced light absorption and charge separation
Organic Field-Effect Transistors (OFETs)Intermediate for semiconductor synthesisImproved charge carrier mobility and stability

This table outlines potential applications based on the structural characteristics of "Benzaldehyde, 4-(butylamino)-" and its relation to known materials in the field.

Covalent Organic Frameworks (COFs) Linkers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their high surface area, permanent porosity, and tunable structures make them promising materials for applications in gas storage, separation, and heterogeneous catalysis. The synthesis of COFs relies on the selection of appropriate monomers, or "linkers," that dictate the resulting framework's geometry and properties.

Benzaldehyde, 4-(butylamino)- is a prime candidate for use as a linker in the synthesis of imine-linked COFs. The aldehyde group can undergo a condensation reaction with a multifunctional amine linker, while the butylamino group can react with a multifunctional aldehyde linker. This dual reactivity allows it to act as a bifunctional linker, a strategy that can be employed to fine-tune the structural characteristics of the resulting COF. For instance, the incorporation of 4-aminobenzaldehyde (B1209532), a related compound, as a third component in a COF synthesis has been shown to effectively tune the lattice parameters, crystallinity, and porosity of the framework. nih.gov

The formation of the imine bond (C=N) is a reversible reaction, which is crucial for the "error correction" process during COF synthesis, leading to highly crystalline and ordered structures. bibliotekanauki.pl Imine-linked COFs are noted for their superior chemical stability compared to other linkages like boroxine (B1236090) esters. bibliotekanauki.pl The presence of the N-butyl group on the benzaldehyde linker can further influence the properties of the COF by introducing steric hindrance or altering the electronic environment within the pores, potentially affecting its performance in applications like catalysis or selective adsorption.

The table below presents typical properties of 2D imine-linked COFs synthesized from comparable aromatic aldehyde and amine linkers, illustrating the range of characteristics that can be achieved.

PropertyCOF-LZU1TpPa-COFTAPB-PDA COF
Monomers 1,3,5-triformylbenzene, p-phenylenediamine2,4,6-triformylphloroglucinol, p-phenylenediamine1,3,5-tris(4-aminophenyl)benzene, terephthalaldehyde
Pore Size (nm) 1.8--
Surface Area (BET, m²/g) 322 - 613--
Thermal Stability HighStable in 9 M HCl and 100 °C waterSensitive to activation processes
Key Feature Nitrogen-rich pores, catalytic activityHigh chemical resistancePrototypical 2D COF
Reference bibliotekanauki.pl bibliotekanauki.pl researchgate.net

This table presents data for representative imine-linked COFs to illustrate typical properties. Data is compiled from multiple sources.

Utility in Polymeric and Synthetic Fiber Material Production

The bifunctional nature of aminobenzaldehydes allows them to undergo polymerization. Polymers derived from 3-aminobenzaldehyde (B158843) and 4-aminobenzaldehyde have been synthesized and are noted for their thermal stability, corrosion resistance, and conductivity. nih.govresearchgate.net These properties make them suitable for applications such as specialized coatings, adhesives, and electronic components. researchgate.net For example, polymers of 4-aminobenzaldehyde can be produced that exhibit good adhesion to stainless steel and offer corrosion resistance.

While the polymerization of the parent compound, 4-aminobenzaldehyde, is established, the specific application of poly(4-(butylamino)benzaldehyde) in the production of synthetic fibers is not extensively documented in the available literature. However, the chemical structure of such a polymer, a rigid aromatic backbone, is analogous to that of high-performance polymers used in synthetic fibers. Aromatic polyamides (aramids), for instance, derive their exceptional strength and thermal stability from their rigid-rod molecular structure.

By extension, a polymer synthesized from Benzaldehyde, 4-(butylamino)- would possess a rigid backbone, a key characteristic for forming high-strength fibers. Research on related copolymer fibers incorporating complex amine structures, such as 2-(4-aminophenyl)-1H-benzimidazol-5-amine (APBIA), has demonstrated significant improvements in the mechanical properties of high-performance fibers. diva-portal.org The incorporation of APBIA into a poly(p-phenylene benzobisoxazole) (PBO) polymer resulted in fibers with enhanced tensile strength and modulus. diva-portal.org This suggests that polymers derived from substituted aminobenzaldehydes could be promising candidates for developing new synthetic fibers with desirable mechanical and thermal properties.

The following table shows the mechanical properties of a high-performance copolymer fiber containing a structurally related aromatic amine, illustrating the performance characteristics that can be achieved with such materials.

PropertyPBO FiberCNT-APBIA-PBO Copolymer Fiber
Tensile Strength -30.4% enhancement over PBO
Tensile Modulus -34.9% enhancement over PBO
Thermal Resistance SuperSuper (similar to PBO)
Reference diva-portal.org diva-portal.org

This table presents data for a related high-performance fiber to provide context for the potential mechanical properties of fibers derived from aromatic amine monomers.

Role as Hydrogel Raw Materials

Hydrogels are three-dimensional, water-swollen polymer networks used in a variety of biomedical applications, including drug delivery and tissue engineering. ijpronline.com The formation of hydrogels often involves the cross-linking of polymer chains. Benzaldehyde derivatives serve as effective cross-linking agents for polymers containing primary amine groups, such as chitosan.

The underlying chemistry involves the formation of a Schiff base, a dynamic covalent imine bond (C=N), between the aldehyde group of Benzaldehyde, 4-(butylamino)- and the amino groups (-NH₂) present on the polymer backbone. ijpronline.com This reaction can occur in situ under physiological conditions, which is highly advantageous for biomedical applications like injectable hydrogels. ijpronline.com

A key feature of Schiff base linkages is their pH-sensitivity. The imine bond is reversible and can be hydrolyzed under acidic conditions, while remaining stable at neutral or physiological pH. diva-portal.org This responsiveness allows for the design of "smart" hydrogels that can release an encapsulated drug in response to a specific pH environment, such as that found in the gastrointestinal tract or a tumor microenvironment. The dynamic nature of these bonds can also impart self-healing properties to the hydrogel. diva-portal.org The properties of the resulting hydrogel, such as gelation time, water uptake (swelling ratio), and mechanical stiffness, can be precisely controlled by varying the concentration of the benzaldehyde cross-linker. ijpronline.com

The table below summarizes typical properties of hydrogels, demonstrating how composition affects their physical characteristics.

Hydrogel CompositionSwelling Ratio / EWC (%)Compressive Modulus (kPa)Key FeatureReference
AAMPSO₃ (2 mol/L), BAP (2 mol%)EWC: 98.4 ± 0.1537.2 ± 27.1High mechanical strength nih.gov
AAMPSO₃ (2 mol/L), BAP (3 mol%)EWC: 97.5 ± 0.1841.3 ± 78.8Increased stiffness with more cross-linker nih.gov
SPHC (Superporous Hydrogel Composite)HighMechanically stableFast swelling rate, pH-sensitive nih.gov

This table presents data for representative hydrogels to illustrate how properties like swelling and mechanical strength can be tuned. EWC = Equilibrium Water Content. Data is compiled from multiple sources.

Mechanistic Research on Biological Activity

Enzyme Inhibition Mechanism Studies of Benzaldehyde (B42025), 4-(butylamino)- Derivatives

The therapeutic potential of Benzaldehyde, 4-(butylamino)- and its analogs is largely attributed to their ability to inhibit specific enzymes involved in various pathological processes. The following sections explore the mechanistic details of this inhibition against urease, aldehyde dehydrogenase, and tyrosine kinases.

Investigations into Urease Inhibition Mechanisms

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. This activity can lead to pathological conditions by increasing pH, making urease a target for therapeutic intervention. Inhibitors of urease are generally classified as either active-site directed or mechanism-based.

While specific studies on the urease inhibition mechanism of "Benzaldehyde, 4-(butylamino)-" are not extensively detailed in the available literature, the mechanism can be inferred from the general principles of urease inhibition by substrate-like molecules. Urease inhibitors often interact with the two nickel ions in the enzyme's active site. Functional groups containing electronegative atoms like oxygen, nitrogen, and sulfur can act as ligands, chelating the nickel ions and blocking the active site. The 4-(butylamino)benzaldehyde structure, with its aldehyde and amino groups, possesses the necessary heteroatoms to potentially coordinate with the nickel ions, thereby inhibiting the enzyme's catalytic function. The binding is likely stabilized by non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, within the enzyme's substrate-binding pocket.

Mechanistic Insights into Aldehyde Dehydrogenase (ALDH) Inhibition

Derivatives of 4-(dialkylamino)benzaldehyde have been identified as a significant class of reversible inhibitors for aldehyde dehydrogenase (ALDH), particularly the class 1 isozymes (ALDH1). ALDH enzymes are crucial for oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids.

Kinetic studies on 4-(N,N-dipropylamino)benzaldehyde (DPAB), a close analog of the subject compound, have provided detailed mechanistic insights. DPAB demonstrates a potent, reversible inhibition of both mouse and human class 1 ALDH. The inhibition pattern is described as mixed-type with respect to aldehyde substrates like propanal and phenylacetaldehyde, and uncompetitive with respect to the cofactor NAD+. This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but it preferentially binds to the enzyme-NAD+ complex. The potency of these inhibitors is remarkable, with Ki values in the nanomolar range, which are significantly lower than other reported class 1 specific inhibitors.

Table 1: Inhibition Constants (Ki) for DPAB against ALDH Enzymes

Enzyme Source Substrate Ki Value
Mouse ALDH Propanal 10 nM
Mouse ALDH Phenylacetaldehyde 77 nM
Human ALDH Propanal 3 nM
Human ALDH Phenylacetaldehyde 70 nM

Data sourced from kinetic studies on 4-(N,N-dipropylamino)benzaldehyde (DPAB).

Studies on Tyrosine Kinase Enzyme Inhibition Mechanisms

Protein tyrosine kinases (TKs) are critical enzymes in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. While research on direct inhibition of tyrosine kinases by "Benzaldehyde, 4-(butylamino)-" is limited, studies on other benzaldehyde derivatives have shown inhibitory activity against related enzymes like tyrosinase and have implications for anti-inflammatory pathways.

For instance, certain 4-substituted benzaldehydes act as inhibitors of mushroom tyrosinase. The inhibition mechanism can vary from partial noncompetitive to mixed-type, depending on the nature of the substituent at the 4-position. Research on other scaffolds has shown that the aminobenzamide fragment can be a linker for potent tyrosine kinase inhibitors, targeting receptors like EGFR, HER-2, and PDGFR. These inhibitors typically function by competing with ATP for its binding site in the kinase domain. Although the core structure is different, these findings suggest that the benzaldehyde scaffold, with appropriate functionalization, could be explored for tyrosine kinase inhibitory activity.

Structure-Activity Relationship (SAR) Investigations for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent inhibitors.

For ALDH inhibition, SAR studies on a series of 4-(N,N-dialkylamino)benzaldehyde analogs have revealed key structural requirements. The inhibitory potency is highly dependent on the nature of the dialkylamino group at the 4-position. The high potency of 4-(N,N-dipropylamino)benzaldehyde (DPAB) suggests that the size and lipophilicity of the alkyl chains are important for effective binding. Furthermore, the degree of inhibition by DPAB is highly dependent on the structure of the aldehyde substrate being oxidized, indicating a complex interaction within the enzyme's active site.

In the context of urease inhibition, SAR studies on various classes of inhibitors have shown that bulky groups attached to the core pharmacophore tend to decrease activity. This is because smaller molecules can more easily access the substrate-binding pocket and avoid unfavorable steric hindrance with nearby amino acid residues.

For other enzyme targets, SAR studies on benzamidine (B55565) derivatives as acrosin inhibitors and benzenesulfonamide (B165840) derivatives as 12-lipoxygenase inhibitors have also been conducted, providing a framework for how substitutions on a benzene (B151609) ring can modulate inhibitory activity.

Elucidation of Dual Action Mode Mechanisms

The concept of dual-action inhibitors, which can target multiple enzymes or pathways, is a growing area of interest in drug discovery. While there is no direct evidence in the reviewed literature of "Benzaldehyde, 4-(butylamino)-" derivatives being designed or confirmed as dual-action inhibitors targeting both urease and tyrosine kinases, the potential exists based on their diverse inhibitory profiles. The ability of benzaldehyde derivatives to inhibit enzymes as varied as ALDH and tyrosinase suggests that this chemical scaffold is versatile. Designing a single molecule to effectively inhibit both a metalloenzyme like urease and a kinase would require careful optimization of functional groups to interact with two very different active site environments.

Molecular Docking and In Silico Protein-Ligand Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interactions. This method is instrumental in understanding the molecular basis of enzyme inhibition and in the rational design of new inhibitors.

For urease inhibitors, docking studies often reveal key interactions with the nickel ions and active site residues. Ligands are predicted to bind within the active site pocket, with functional groups forming hydrogen bonds and hydrophobic interactions with residues like Ala170 and Asp494. The binding energy, calculated from these interactions, provides an estimate of the inhibitor's potency.

In the case of ALDH inhibitors, docking studies would help elucidate the specific interactions responsible for the observed mixed-type and uncompetitive inhibition patterns. These simulations can map the binding of the inhibitor to different forms of the enzyme (free enzyme, enzyme-NAD+ complex), clarifying the SAR data.

For tyrosine kinase inhibition, docking studies have been used to understand how benzamide-containing molecules bind to the ATP-binding pocket of kinases like EGFR, highlighting key hydrogen bonding interactions with crucial amino acid residues.

Table 2: Representative Molecular Docking Results for Related Inhibitors

Compound Class Target Enzyme Key Interacting Residues (Predicted) Predicted Binding Energy (Example)
Bis-Schiff bases Urease Ala170 -
Halo-substituted esters Urease Arg439, Asp494 -7.90 kJ/mol
Aminomethyl-benzamides Tyrosine Kinase (EGFR) Met793, Thr790 -

This table presents example data from molecular docking studies of compounds structurally related to the subject of this article to illustrate the type of information generated.

Biochemical Pathway Modulation and Cellular Target Interaction Studies (Mechanism-Focused)

Similarly, there is a lack of published studies investigating the modulation of biochemical pathways or direct interactions with cellular targets by Benzaldehyde, 4-(butylamino)-. Research in this area would involve experimental assays to determine if the compound affects specific enzymatic activities, signaling cascades, or receptor functions. Without such studies, it is not possible to delineate any mechanism-focused understanding of its biological effects at a cellular level.

Mechanistic Aspects of Anti-Bacterial Action (where applicable)

While the antibacterial properties of benzaldehyde and some of its derivatives have been explored, there is no specific research available on the mechanistic aspects of the anti-bacterial action of Benzaldehyde, 4-(butylamino)-. Studies on other benzaldehyde derivatives have sometimes pointed to mechanisms involving the disruption of bacterial membranes or interference with metabolic pathways. However, the influence of the 4-(butylamino) substitution on such activities remains uninvestigated. Therefore, no detailed account of its potential anti-bacterial mechanisms can be provided.

Derivatization and Functionalization Strategies for Benzaldehyde, 4 Butylamino

Targeted Functional Group Transformations and Modifications

The chemical reactivity of "Benzaldehyde, 4-(butylamino)-" is primarily centered around its two main functional groups: the aldehyde and the secondary amine. Targeted transformations of these groups allow for the synthesis of a wide array of derivatives.

The aldehyde group is highly susceptible to a variety of chemical modifications. Common transformations include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding 4-(butylamino)benzoic acid. This transformation introduces a new functional group that can participate in amide bond formation and other reactions.

Reduction: Reduction of the aldehyde group affords the corresponding alcohol, [4-(butylamino)phenyl]methanol. This introduces a hydroxyl group that can be further functionalized.

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent to form a new C-N bond, extending the amino functionality.

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for the introduction of various substituted vinyl groups.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, leading to the formation of a new carbon-carbon double bond.

The secondary butylamino group can also be a target for functionalization:

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides.

Alkylation: The nitrogen atom can be further alkylated, though this may be less common due to the existing butyl group.

Boc Protection: The amine can be protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in subsequent reactions, allowing for selective modification of the aldehyde group.

These functional group transformations are fundamental in organic synthesis and provide a versatile toolkit for modifying "Benzaldehyde, 4-(butylamino)-". solubilityofthings.comorganic-chemistry.orgresearchgate.netresearchgate.net

Transformation Reagents and Conditions Product Functional Group
Oxidation of AldehydeKMnO4, H2O2, or other oxidizing agentsCarboxylic Acid
Reduction of AldehydeNaBH4, LiAlH4, or catalytic hydrogenationAlcohol
Reductive AminationR-NH2, NaBH(OAc)3Tertiary Amine
Wittig ReactionPh3P=CHRAlkene
Knoevenagel CondensationCH2(CN)2, piperidineSubstituted Alkene
Acylation of AmineAcyl chloride, pyridine (B92270)Amide

Multicomponent Derivatization Reactions for Library Generation

Multicomponent reactions (MCRs) are powerful tools for generating libraries of complex molecules in a single step from three or more starting materials. "Benzaldehyde, 4-(butylamino)-" is an excellent candidate for MCRs due to its aldehyde functionality.

The Ugi four-component reaction (U-4CR) is a prominent example where "Benzaldehyde, 4-(butylamino)-" can serve as the aldehyde component. nih.govnih.govresearchgate.net In a typical U-4CR, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. nih.gov By systematically varying the other three components, a large and diverse library of compounds can be rapidly synthesized. For instance, reacting "Benzaldehyde, 4-(butylamino)-" with a variety of primary amines, carboxylic acids, and isocyanides can generate a library of peptidomimetic scaffolds. nih.gov

The Passerini three-component reaction is another valuable MCR. nih.govnih.gov This reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. nih.gov Similar to the Ugi reaction, employing "Benzaldehyde, 4-(butylamino)-" in a Passerini reaction with diverse carboxylic acids and isocyanides can lead to the generation of a focused chemical library.

Other MCRs where "Benzaldehyde, 4-(butylamino)-" can be utilized include the Biginelli reaction for the synthesis of dihydropyrimidinones and the Hantzsch pyridine synthesis . beilstein-journals.org These reactions offer efficient pathways to generate heterocyclic scaffolds, which are prevalent in medicinal chemistry.

The use of MCRs in conjunction with "Benzaldehyde, 4-(butylamino)-" accelerates the drug discovery process by enabling the rapid synthesis of a multitude of structurally diverse compounds for biological screening. nih.govbeilstein-journals.org

Multicomponent Reaction Reactants Core Scaffold of Product
Ugi ReactionAldehyde, Amine, Carboxylic Acid, IsocyanideBis-amide
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy Carboxamide
Biginelli ReactionAldehyde, β-Ketoester, Urea (B33335)/ThioureaDihydropyrimidinone
Hantzsch Pyridine SynthesisAldehyde, β-Ketoester, Ammonia (B1221849)Dihydropyridine

Conjugation Chemistry for Advanced Chemical Systems (e.g., Bioconjugation Reagents)

The aldehyde functionality of "Benzaldehyde, 4-(butylamino)-" makes it a suitable candidate for conjugation chemistry, particularly in the realm of bioconjugation. Aldehydes can react with specific functional groups found in biomolecules, such as amines and hydrazides, to form stable linkages.

One common bioconjugation strategy involves the reaction of an aldehyde with a primary amine, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a Schiff base (imine). This imine can then be reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride. This process is known as reductive amination.

Another important reaction is the formation of a hydrazone by reacting the aldehyde with a hydrazide-modified biomolecule. Hydrazone linkages are relatively stable under physiological conditions but can be designed to be cleavable under specific conditions, such as the acidic environment of endosomes or lysosomes, making them useful for drug delivery applications.

The butylamino group of "Benzaldehyde, 4-(butylamino)-" can also be modified to introduce other reactive handles for bioconjugation. For example, the amine could be acylated with a linker containing a maleimide (B117702) or an alkyne group, which can then be used for conjugation to thiols (e.g., cysteine residues) or azides, respectively, via Michael addition or "click" chemistry.

These conjugation strategies allow for the attachment of "Benzaldehyde, 4-(butylamino)-" derivatives to proteins, peptides, nucleic acids, and other biomolecules to create advanced chemical systems for applications in diagnostics, therapeutics, and materials science. nih.govnih.gov

Conjugation Reaction Reactive Partner on Biomolecule Resulting Linkage
Reductive AminationPrimary Amine (e.g., Lysine)Secondary Amine
Hydrazone FormationHydrazideHydrazone
Michael Addition (after modification)Thiol (e.g., Cysteine)Thioether
Click Chemistry (after modification)AzideTriazole

Design and Synthesis of Novel Molecular Scaffolds and Chemical Libraries

"Benzaldehyde, 4-(butylamino)-" serves as a versatile building block for the design and synthesis of novel molecular scaffolds and chemical libraries. unifi.itmdpi.comunife.itprinceton.eduedelris.com A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The development of new scaffolds is a key strategy in drug discovery to explore novel chemical space and identify compounds with desired biological activities. unife.it

The reactivity of both the aldehyde and the amino group allows for the construction of a wide range of molecular architectures. For example, the aldehyde can be used as a starting point for the synthesis of heterocyclic rings through condensation reactions with various dinucleophiles. The butylamino group can be incorporated into larger molecular frameworks or serve as a point for diversification.

Chemical libraries are collections of structurally related compounds that are synthesized and screened for biological activity. "Benzaldehyde, 4-(butylamino)-" is an ideal starting material for library synthesis due to its commercial availability and the ease with which it can be derivatized. As discussed in section 8.2, multicomponent reactions are a particularly efficient method for generating large and diverse libraries from this starting material. beilstein-journals.orgbeilstein-journals.orgnih.gov

The design of these libraries often involves computational methods to predict the properties of the resulting compounds and to ensure that they cover a wide range of chemical space. By systematically varying the substituents and the core scaffold, chemists can create libraries of compounds with a high probability of containing biologically active molecules. unifi.itunife.it

Isocyanide-Based Derivatizations and Their Scope

Isocyanide-based multicomponent reactions (IMCRs) represent a significant class of derivatization strategies for "Benzaldehyde, 4-(butylamino)-". nih.govresearchgate.netacs.orgmdpi.com The unique reactivity of the isocyanide functional group allows for the formation of multiple new bonds in a single step, leading to complex molecular structures.

As previously mentioned, the Ugi and Passerini reactions are the most prominent examples of IMCRs. nih.govmdpi.com In the context of "Benzaldehyde, 4-(butylamino)-", these reactions offer a high degree of molecular diversity. The scope of these reactions is broad, tolerating a wide variety of substituents on the other reaction components. This allows for the fine-tuning of the physicochemical and biological properties of the resulting derivatives.

Beyond the classic Ugi and Passerini reactions, other isocyanide-based derivatizations can be envisioned. For instance, the Joullié-Ugi reaction, a three-component reaction of an aldehyde, an amine, and an isocyanide with a convertible isocyanide, can lead to the synthesis of peptidomimetics with a C-terminal carboxylic acid after a subsequent deprotection step.

The products of these IMCRs can serve as intermediates for further synthetic transformations. The bis-amide backbone of Ugi products or the α-acyloxy carboxamide of Passerini products can be cyclized or otherwise modified to generate a variety of heterocyclic scaffolds. This post-MCR modification strategy further expands the chemical space accessible from "Benzaldehyde, 4-(butylamino)-".

Isocyanide-Based Reaction Key Reactants Characteristic Product Feature
Ugi ReactionAldehyde, Amine, Carboxylic Acid, IsocyanideBis-amide
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy Carboxamide
Joullié-Ugi ReactionAldehyde, Amine, Convertible IsocyanidePeptidomimetic Precursor

Strategies for Analytical Derivatization to Enhance Detectability

In analytical chemistry, derivatization is often employed to improve the detection and quantification of an analyte. "Benzaldehyde, 4-(butylamino)-" can be derivatized to enhance its detectability by various analytical techniques, such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection, and mass spectrometry (MS).

For HPLC-UV analysis, the aldehyde group can be reacted with a derivatizing agent that introduces a strong chromophore into the molecule, thereby increasing its molar absorptivity and lowering the detection limit. Examples of such reagents include 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored hydrazone, and p-aminobenzoic acid.

For fluorescence detection, which is generally more sensitive than UV detection, the aldehyde can be reacted with a fluorescent derivatizing agent. Reagents such as dansyl hydrazine (B178648) react with the aldehyde to form a highly fluorescent derivative.

For mass spectrometry, derivatization can be used to improve the ionization efficiency of the analyte and to introduce specific fragmentation patterns that aid in its identification and quantification. Derivatizing agents containing a permanently charged group, such as a quaternary ammonium (B1175870) ion, can significantly enhance the signal in electrospray ionization mass spectrometry (ESI-MS). nih.govresearchgate.netvu.nl For example, reagents like Girard's reagent T can react with the aldehyde to introduce a cationic charge. nih.gov

These analytical derivatization strategies are crucial for the trace analysis of "Benzaldehyde, 4-(butylamino)-" and its metabolites in complex biological and environmental samples. researchgate.netvu.nlnih.gov

Analytical Technique Derivatizing Agent Example Purpose of Derivatization
HPLC-UV2,4-Dinitrophenylhydrazine (DNPH)Introduce a strong chromophore
HPLC-FluorescenceDansyl HydrazineIntroduce a fluorophore
Mass Spectrometry (ESI-MS)Girard's Reagent TIntroduce a permanent charge for enhanced ionization

Q & A

Q. What analytical methods are recommended for identifying and quantifying 4-(butylamino)benzaldehyde in biological or environmental samples?

  • Methodology : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is effective. For example, a structurally related compound, Benzoic Acid, 4-(Butylamino), was analyzed using HPLC with a retention time of 0.44 min and a response value of 970 (arbitrary units) . Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column type (C18) to improve resolution. Mass spectrometry (MS) coupled with HPLC can enhance specificity by confirming molecular ions (e.g., m/z 193.0375 for the related compound) .

Q. How can researchers synthesize 4-(butylamino)benzaldehyde, and what intermediates are critical?

  • Methodology : A plausible route involves nucleophilic substitution on 4-nitrobenzaldehyde. Reduce the nitro group to an amine, followed by alkylation with butyl bromide. Alternatively, reductive amination of 4-aminobenzaldehyde with butyraldehyde may yield the target compound. Ensure intermediates like 4-aminobenzaldehyde are purified via recrystallization or column chromatography to avoid side reactions .

Q. What spectroscopic techniques are essential for characterizing 4-(butylamino)benzaldehyde?

  • Methodology :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the butylamino substituent (δ ~2.5–3.5 ppm for NH and δ ~40–50 ppm for C-N).
  • FT-IR : Identify aldehyde C=O stretching (~1700 cm1^{-1}) and N-H bending (~1600 cm1^{-1}) .
  • UV-Vis : Monitor π→π* transitions of the aromatic aldehyde system (λ ~250–300 nm) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 4-(butylamino)benzaldehyde in nucleophilic addition reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distributions. For instance, the aldehyde group’s electrophilicity is influenced by electron-donating butylamino substituents, which can be quantified via Fukui indices. Compare results with experimental kinetic data to validate computational models .

Q. What strategies resolve contradictions in thermodynamic data (e.g., melting points) reported for 4-(butylamino)benzaldehyde?

  • Methodology : Perform differential scanning calorimetry (DSC) to measure fusion enthalpy (ΔfusH) and melting point. For analogs like 4-(dimethylamino)benzaldehyde, ΔfusH = 19.07 kJ/mol at 346.2 K was reported . Discrepancies may arise from polymorphic forms or impurities; use X-ray crystallography (via SHELXL ) to confirm crystal packing and purity.

Q. How does the butylamino group influence the electrochemical behavior of 4-(butylamino)benzaldehyde?

  • Methodology : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals redox peaks corresponding to aldehyde reduction and amine oxidation. Compare with 4-methoxybenzaldehyde (E1/2_{1/2} ~−1.2 V vs. Ag/AgCl) to assess electron-donating effects .

Q. What role does 4-(butylamino)benzaldehyde play in synthesizing bioactive compounds?

  • Methodology : The aldehyde group participates in condensation reactions (e.g., with hydrazines to form Schiff bases). A related compound, 4-(2-pyridinyl)benzaldehyde, is an intermediate in antiviral drug synthesis . Explore cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the aromatic ring .

Key Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed data .
  • Structural analogs (e.g., 4-(dimethylamino)benzaldehyde) provide comparative insights into reactivity and thermodynamics .
  • Safety protocols for handling aldehydes (e.g., PPE, fume hoods) should align with general organic chemistry practices, even if specific toxicity data for 4-(butylamino)benzaldehyde is limited .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.